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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

Cat. No.: B049116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

(R)-1-(2-Bromophenyl)ethanamine, a chiral amine of interest in pharmaceutical research and

development. The guide details predicted data for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive

experimental protocols for acquiring this data.

Predicted Spectroscopic Data
Due to the limited availability of published spectra for (R)-1-(2-Bromophenyl)ethanamine, the

following data are predicted based on the analysis of structurally similar compounds. These

tables summarize the expected quantitative data for easy reference and comparison.

Table 1: Predicted ¹H NMR Data for (R)-1-(2-Bromophenyl)ethanamine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

CH₃ ~ 1.4 - 1.6 Doublet (d) ~ 6.5 - 7.0

NH₂ ~ 1.5 - 2.5 Broad Singlet (br s) -

CH ~ 4.2 - 4.4 Quartet (q) ~ 6.5 - 7.0

Ar-H ~ 7.1 - 7.6 Multiplet (m) -
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Table 2: Predicted ¹³C NMR Data for (R)-1-(2-Bromophenyl)ethanamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH₃ ~ 24 - 26

CH ~ 50 - 55

C-Br ~ 122 - 124

Ar-C ~ 127 - 129

Ar-C ~ 128 - 130

Ar-C ~ 132 - 134

Ar-C (quaternary) ~ 144 - 146

Table 3: Predicted IR Absorption Data for (R)-1-(2-Bromophenyl)ethanamine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

N-H 3300 - 3500 (two bands)
Asymmetric and symmetric

stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 2970 Stretching

N-H 1580 - 1650 Bending (scissoring)

C=C (aromatic) 1450 - 1600 Stretching

C-N 1020 - 1250 Stretching

C-Br 515 - 690 Stretching

Table 4: Predicted Mass Spectrometry Data for (R)-1-(2-Bromophenyl)ethanamine
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m/z
Proposed Fragment
Identity

Notes

200/202 [M]⁺

Molecular ion peak, showing

isotopic pattern for Bromine

(¹⁹Br/⁸¹Br)

185/187 [M - CH₃]⁺ Loss of a methyl group

120 [M - Br]⁺ Loss of a bromine radical

105 [C₈H₉]⁺ Benzyl cation derivative

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (R)-1-(2-Bromophenyl)ethanamine in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the internal

standard (TMS at 0 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid: Place a drop of neat (R)-1-(2-Bromophenyl)ethanamine between two KBr or

NaCl plates.

ATR: Apply a small amount of the neat liquid directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Record a background spectrum of the empty sample holder (or clean ATR

crystal) before running the sample spectrum. The final spectrum is the ratio of the sample

spectrum to the background spectrum.

Data Processing: The software will automatically perform the Fourier transform to generate

the IR spectrum. Identify and label the characteristic absorption peaks.
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2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of (R)-1-(2-Bromophenyl)ethanamine
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 40 - 400.

Introduction Method: Direct infusion or via Gas Chromatography (GC) for separation from

any impurities.

Data Acquisition (ESI mode):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-5 kV.

Nebulizing Gas: Nitrogen.

Introduction Method: Direct infusion via a syringe pump.

Data Processing: The mass spectrum will display the relative abundance of ions as a

function of their mass-to-charge ratio (m/z). Identify the molecular ion peak and major

fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of (R)-1-(2-
Bromophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b049116#spectroscopic-characterization-of-r-1-2-
bromophenyl-ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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